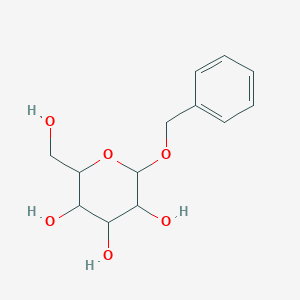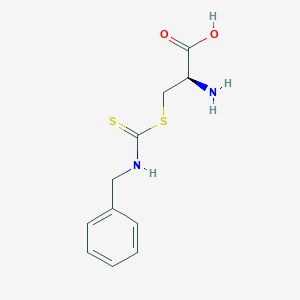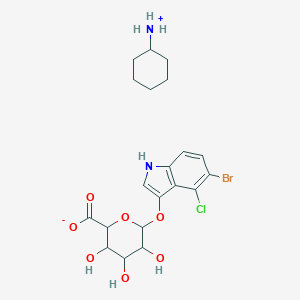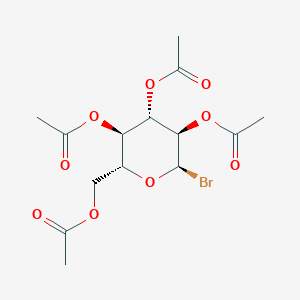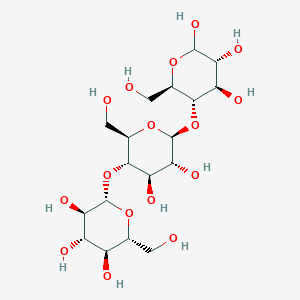
3-Amino-2,3-dihydrobenzoic acid hydrochloride
Übersicht
Beschreibung
3-Amino-2,3-dihydrobenzoic acid hydrochloride , also known as Gabaculine hydrochloride , is a neurotoxin. It was initially isolated from Streptomyces toyocaenis. Structurally, it is a conformationally constrained analog of gamma-aminobutyric acid (GABA) . Gabaculine exerts its effects by inhibiting GABA-transaminase , leading to an increase in endogenous GABA levels in the brain and spinal cord .
Molecular Structure Analysis
The molecular formula of 3-Amino-2,3-dihydrobenzoic acid hydrochloride is C7H9NO2 · HCl . Its empirical formula indicates the presence of one hydrochloride ion (HCl) associated with the main compound. The molecular weight is approximately 175.61 g/mol . The compound’s structure consists of a dihydrobenzoic acid core with an amino group attached at position 3 .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Inhibition of GABA Transaminase
Gabaculine hydrochloride is a potent and irreversible inhibitor of GABA transaminase (GABA-T), an enzyme that breaks down the neurotransmitter GABA . This inhibition increases the levels of GABA in the brain, which can have various effects on neurological function .
Inhibition of Other Amino Acid Transaminases
In addition to GABA-T, Gabaculine hydrochloride also irreversibly inhibits D-amino acid transaminase, L-alanine transaminase, and L-aspartate transaminase . These enzymes are involved in the metabolism of various amino acids, and their inhibition can affect numerous biological processes .
Inhibition of Ornithine Aminotransferase
Gabaculine hydrochloride irreversibly inhibits ornithine aminotransferase, an enzyme involved in the urea cycle . This inhibition can affect the body’s ability to detoxify ammonia, which can have significant implications for liver function .
Anticonvulsant Effects
Gabaculine hydrochloride has been shown to increase latency to convulsion in certain seizure models . This suggests that it may have potential as an anticonvulsant drug, although further research is needed in this area .
Effects on Glutamic Acid Decarboxylase Activity
Gabaculine hydrochloride inhibits increases in glutamic acid decarboxylase (GAD) activity induced by certain substances . GAD is an enzyme that converts the excitatory neurotransmitter glutamate into the inhibitory neurotransmitter GABA .
Increase in Brain GABA Levels
Administration of Gabaculine hydrochloride has been shown to elevate concentrations of GABA in the brain by over 500% . This can have a variety of effects on neurological function, including potential impacts on mood and cognition .
Neurotoxicity Studies
Gabaculine hydrochloride is a naturally occurring neurotoxin first isolated from the bacteria Streptomyces toyacaensis . It has been used in research to study the effects of neurotoxins on the brain and nervous system .
Potential Use in Experimental Epilepsy Studies
Due to its effects on GABA levels and GABA-T activity, Gabaculine hydrochloride has potential for use in studies of experimental epilepsy . However, its toxicity at anticonvulsant doses currently limits its use in this area .
Wirkmechanismus
Gabaculine hydrochloride, also known as 3-Amino-2,3-dihydrobenzoic acid hydrochloride, Gabaculine HCl, or D,L-Gabaculine, Hydrochloride, is a naturally occurring neurotoxin . This article will explore its mechanism of action, pharmacokinetics, and the influence of environmental factors on its efficacy and stability.
Target of Action
Gabaculine primarily targets Ornithine aminotransferase, mitochondrial in humans and Glutamate-1-semialdehyde 2,1-aminomutase in Synechococcus sp . These enzymes play crucial roles in amino acid metabolism.
Mode of Action
Gabaculine is an irreversible inhibitor of GABA transaminase (GABA-T), D-amino acid transaminase, L-alanine transaminase, and L-aspartate transaminase . It has a structure similar to GABA and a dihydrobenzene ring, which allows it to replace GABA during the first steps of transamination . This includes transaldimination and 1,3-prototrophic shift to the pyridoxamine imine . Following this, a proton from the dihydrobenzene ring is abstracted by an enzymatic base, causing the ring to become aromatic . The aromatic stabilization energy of the aromatic ring makes this reaction irreversible .
Biochemical Pathways
Gabaculine affects the GABAergic pathway by inhibiting GABA transaminase, leading to an increase in GABA levels in the brain . It also irreversibly inhibits ornithine aminotransferase, which may indicate that proline catabolism provides ornithine for polyamine synthesis .
Result of Action
Gabaculine increases latency to convulsion in certain seizure models and inhibits increases in glutamic acid decarboxylase (GAD) activity and GABA-T activity in mice . It elevates concentrations of GABA in mouse brain by over 500% and knocks out GABA-T activity to below detection limits .
Action Environment
It’s worth noting that gabaculine was found to be extremely potent and toxic at anticonvulsant doses, with an ed50 of 35 mg/kg and ld50 of 86 mg/kg . This suggests that dosage and individual physiological factors may significantly impact its efficacy and safety.
Eigenschaften
IUPAC Name |
5-aminocyclohexa-1,3-diene-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-3,6H,4,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZFLUDUSNCZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC=C1C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974965 | |
| Record name | (+-)-Gabaculine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,3-dihydrobenzoic acid hydrochloride | |
CAS RN |
59556-17-1 | |
| Record name | 1,3-Cyclohexadiene-1-carboxylic acid, 5-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59556-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+-)-Gabaculine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059556171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+-)-Gabaculine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-5-aminocyclohexa-1,3-diene-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Gabaculine, hydrochloride, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3VM79824Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can we learn about the synthesis of Gabaculine hydrochloride from the provided abstracts?
A1: Both provided research abstracts focus on the "Regioselective synthesis of (±)-gabaculine hydrochloride" [, ]. While specific details of the synthesis process are not provided in the abstracts, the term "regioselective" suggests that the researchers developed a method to specifically control the formation of the desired isomer of Gabaculine hydrochloride. This implies the existence of other possible isomers and highlights the importance of controlled synthesis for obtaining the specific compound with potential biological activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



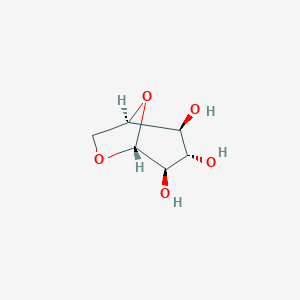
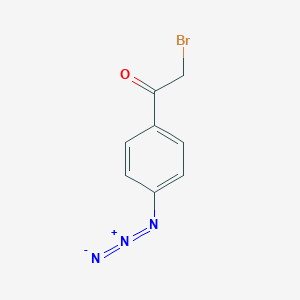
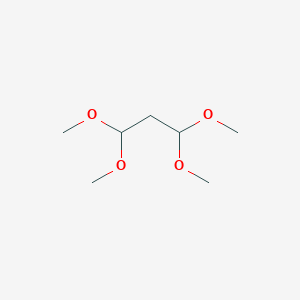
![3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13501.png)

